

# DNMDP: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: *Dnmdp*

Cat. No.: *B10754904*

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## Abstract

**DNMDP** (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a potent and selective small molecule inhibitor of phosphodiesterase 3A (PDE3A).[1] It exhibits a unique mechanism of action, inducing a cytotoxic effect in cancer cells that is dependent on the formation of a ternary complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **DNMDP**, intended to serve as a technical guide for researchers and professionals in the field of drug development.

## Chemical Structure and Physicochemical Properties

**DNMDP** is a dihydropyridazinone derivative with the systematic name 6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[3][4]

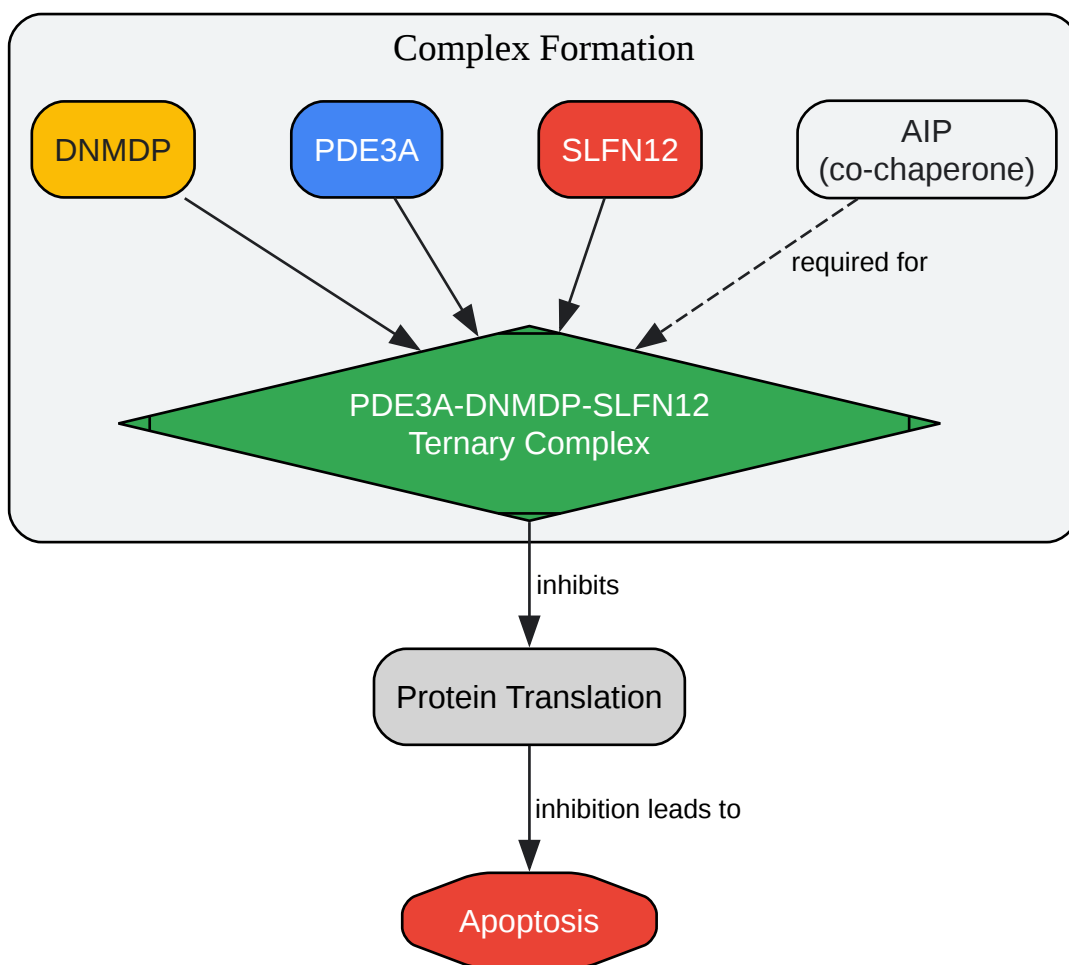
Table 1: Physicochemical Properties of **DNMDP**

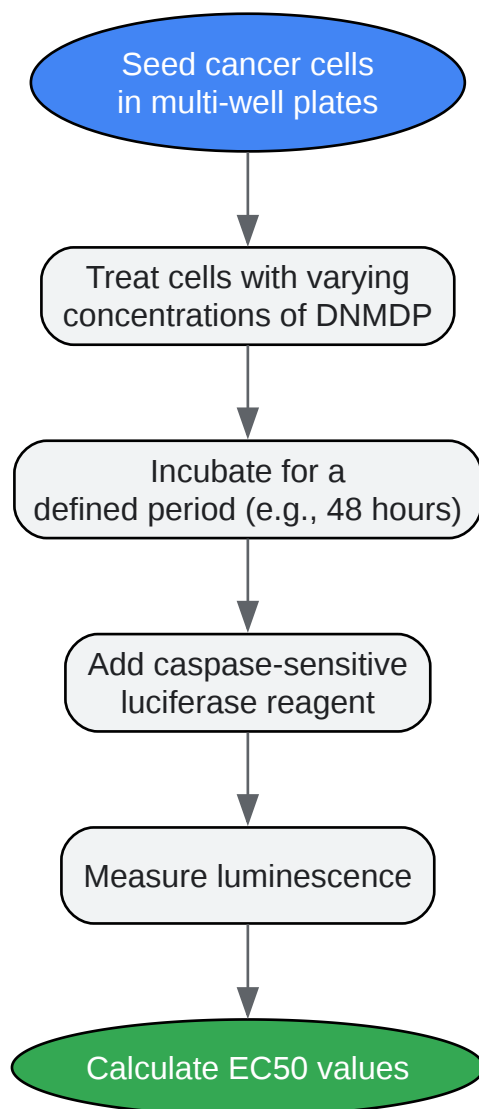
Property	Value	Source
Molecular Formula	C15H20N4O3	N/A
Molecular Weight	304.35 g/mol	N/A
IUPAC Name	6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one	[3][4]
Synonyms	DNMDP	[1][2]
CAS Number	328104-79-6	[2]

Note: Specific experimental data on properties such as solubility, pKa, and logP for **DNMDP** were not available in the reviewed literature. In vitro pharmacokinetic properties for some of its analogs have been determined, but a specific data table for **DNMDP** was not found.

## Synthesis

The synthesis of the more active (R)-enantiomer of **DNMDP** starts from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a commercially available precursor used in the synthesis of the inotropic drug levosimendan.[4] The synthesis involves a three-step process: acetylation of the starting material, followed by nitration, and subsequent hydrolysis of the acetyl group.[4]





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## References

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